2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid
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Overview
Description
2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a benzofuran ring substituted with two methyl groups at positions 4 and 7, and an acetic acid moiety at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups at positions 4 and 7 can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst like aluminum chloride.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution Reagents: Including halogens and Lewis acids for electrophilic substitution.
Major Products:
Oxidized Derivatives: Such as benzofuran-quinones.
Reduced Derivatives: Including benzofuran alcohols and aldehydes.
Substituted Benzofurans: With various functional groups introduced at specific positions on the ring.
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysis: Serving as ligands or catalysts in various organic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Drug Development: Serving as a lead compound or scaffold for the development of new drugs.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid depends on its specific application. In pharmacological contexts, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran ring can intercalate with DNA or interact with proteins, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid: Differing in the position of methyl groups.
2-(4,7-Dimethyl-1-benzofuran-3-yl)propanoic acid: Featuring a propanoic acid moiety instead of acetic acid.
2-(4,7-Dimethyl-1-benzofuran-3-yl)ethanol: With an ethanol group instead of acetic acid.
Uniqueness: 2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the acetic acid moiety provides a distinct set of properties that can be exploited in various applications.
This compound’s versatility and potential make it a valuable subject of study in multiple scientific fields.
Properties
Molecular Formula |
C12H12O3 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(4,7-dimethyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-8(2)12-11(7)9(6-15-12)5-10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
ATXKAYOJJDUFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=COC2=C(C=C1)C)CC(=O)O |
Origin of Product |
United States |
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